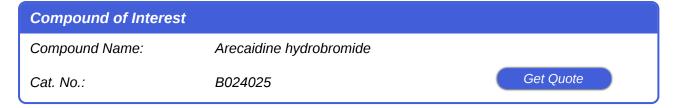


Discovery and history of Arecaidine hydrobromide

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An In-depth Technical Guide on the Discovery and History of Arecaidine Hydrobromide

Introduction

Arecaidine hydrobromide is the hydrobromide salt of arecaidine, a bioactive alkaloid naturally present in the nut of the areca palm, Areca catechu.[1][2] Its history is intrinsically linked to that of arecoline, the most abundant alkaloid in the areca nut, from which arecaidine is derived. Arecoline is the methyl ester of arecaidine. Historically, areca nut and its extracts have been used in traditional medicine for centuries, particularly in Southern and Southeast Asia, for purposes such as promoting digestion and as an anthelmintic (anti-parasitic) agent.[1][2]

The isolation of the primary alkaloid, arecoline, was first described by Jahns in 1888.[3][4] Subsequently, related alkaloids, including arecaidine, were identified. Arecoline itself is an oily, volatile liquid, and its conversion into a salt, such as arecoline hydrobromide or **arecaidine hydrobromide**, increases its stability for storage and use.[5] While arecoline has been studied for its cholinergic properties, arecaidine has been identified as a potent inhibitor of y-aminobutyric acid (GABA) uptake.[6] This guide provides a comprehensive overview of the discovery, chemical properties, and key experimental methodologies associated with **Arecaidine hydrobromide** for researchers and drug development professionals.

Chemical and Physical Properties

Arecaidine hydrobromide is a crystalline solid. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.

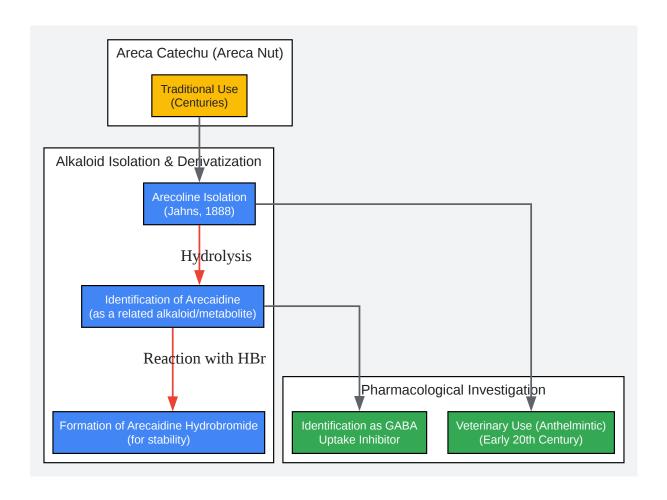


Property	Value	Source
IUPAC Name	1-methyl-1,2,3,6- tetrahydropyridine-3-carboxylic acid;hydrobromide	PubChem[7]
CAS Number	6013-57-6	DC Chemicals, SCBT[8][9]
Molecular Formula	C7H12BrNO2	PubChem, SCBT[7][9]
Molecular Weight	222.08 g/mol	PubChem, SCBT[7][9]
Synonyms	Arecaine Hydrobromide, 1,2,5,6-Tetrahydro-1-methyl- nicotinic Acid Hydrobromide	SCBT[9]
Parent Compound	Arecaidine (CID 10355)	PubChem[7]

Historical Context and Discovery

The journey to understanding arecaidine begins with the study of the areca nut. The use of areca nut preparations in traditional Chinese and Ayurvedic medicine is ancient.[1][2] Scientific investigation into its chemical constituents began in the late 19th century.





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Caption: Logical relationship from traditional use to modern pharmacological understanding.

The first alkaloid isolated from the areca nut was arecoline, accomplished by Jahns in 1888.[3] [4] Arecoline hydrobromide was historically produced from areca nuts by extraction with acidified water, followed by several purification steps, as documented in the 1911 German Pharmacopoeia.[3][4] Arecaidine was identified as a related alkaloid; it is the N-methylated derivative of guvacine, another areca alkaloid, and the free acid of arecoline. Early applications of areca-derived alkaloids, primarily arecoline hydrobromide, were in veterinary medicine as an effective agent against tapeworms in dogs.[1][4]

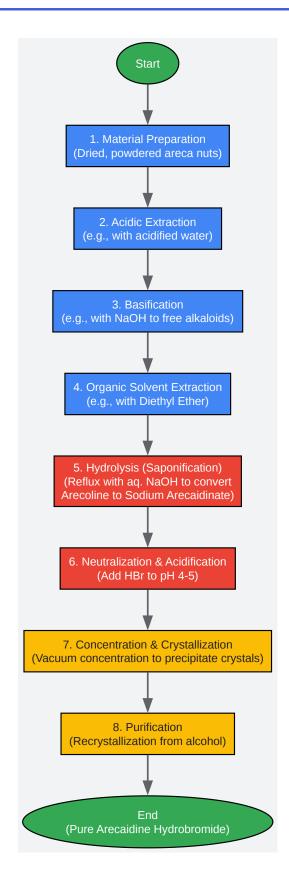
Experimental Protocols



Isolation and Preparation of Arecaidine Hydrobromide from Areca catechu

This protocol describes the extraction of total alkaloids from areca nuts, the conversion of arecoline to arecaidine, and the subsequent formation of the hydrobromide salt. The process is adapted from historical extraction methods and standard organic chemistry techniques.[3][4] [10]





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Caption: Experimental workflow for the isolation and preparation of Arecaidine HBr.



Methodology:

- Material Preparation: Dried areca nuts are ground into a fine powder to maximize the surface area for extraction.
- Acidic Extraction: The powdered material is suspended in acidified water (e.g., pH 4).[10]
 The acidic conditions protonate the alkaloids, forming water-soluble salts, which are extracted from the plant matrix.
- Basification: The aqueous extract is filtered, and the pH is raised to the alkaline range (pH 910) using a base like sodium hydroxide (NaOH). This deprotonates the alkaloids, converting
 them into their free-base form, which have lower water solubility.
- Organic Solvent Extraction: The basified aqueous solution is extracted with a waterimmiscible organic solvent, such as diethyl ether or dichloromethane. The alkaloid free bases
 partition into the organic layer. The organic extracts are combined and concentrated under
 reduced pressure to yield a crude alkaloid mixture, which is rich in arecoline.
- Hydrolysis of Arecoline to Arecaidine: The crude alkaloid extract is refluxed with an aqueous solution of a strong base (e.g., NaOH). This saponifies the methyl ester of arecoline, yielding the sodium salt of arecaidine (sodium arecaidinate).
- Acidification with Hydrobromic Acid: The reaction mixture is cooled, and hydrobromic acid
 (HBr) is added carefully to neutralize the excess NaOH and then to acidify the solution to a
 pH of approximately 4-7.[5] This protonates the carboxylate group and forms the
 hydrobromide salt of the arecaidine base.
- Crystallization: The resulting aqueous solution is concentrated under vacuum. As the solvent
 is removed, the solubility of arecaidine hydrobromide decreases, leading to its
 crystallization.[5]
- Purification: The crude crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure arecaidine hydrobromide.

Synthesis of Arecaidine from Arecoline Hydrobromide



For researchers who have arecoline hydrobromide as a starting material, it can be readily converted to arecaidine.

Methodology:

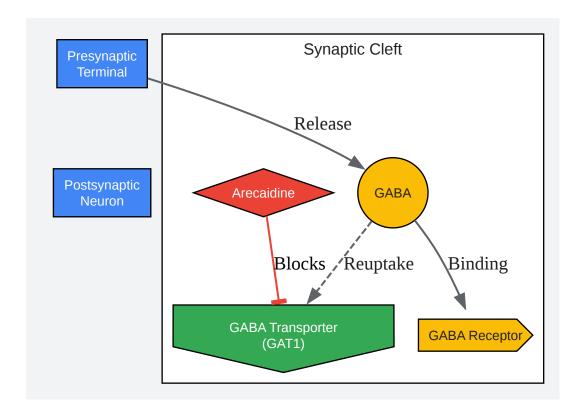
- Free Base Formation: Arecoline hydrobromide is dissolved in a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr and generate the arecoline free base.

 [11]
- Extraction: The aqueous layer is extracted multiple times with a solvent like dichloromethane (CH₂Cl₂) to isolate the oily arecoline free base. The organic layers are combined, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[11]
- Hydrolysis: The resulting arecoline is hydrolyzed, typically by refluxing with hydrochloric acid (HCl) or another strong acid, to cleave the methyl ester and form arecaidine hydrochloride.
- Salt Conversion (Optional): If **arecaidine hydrobromide** is the desired final product, the free arecaidine can be obtained by neutralizing the hydrochloride salt and re-extracting, followed by treatment with hydrobromic acid as described in the isolation protocol.

Mechanism of Action: GABA Uptake Inhibition

While arecoline is primarily known as a muscarinic and nicotinic acetylcholine receptor agonist, its metabolite, arecaidine, exhibits a different pharmacological profile. Research has demonstrated that arecaidine is a potent inhibitor of the uptake of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6]





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Caption: Mechanism of Arecaidine as a GABA uptake inhibitor at the synapse.

By blocking the GABA transporters (GATs) located on the presynaptic terminal and surrounding glial cells, arecaidine prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for various anxiolytic and anticonvulsant drugs.

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